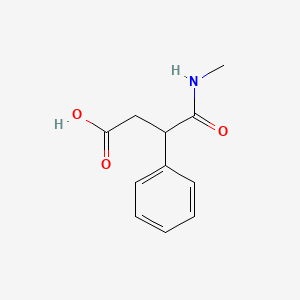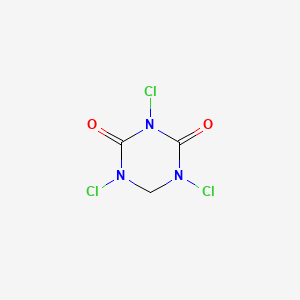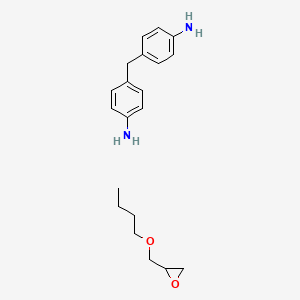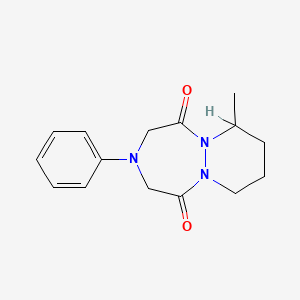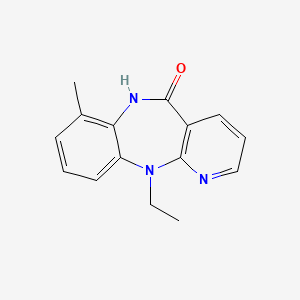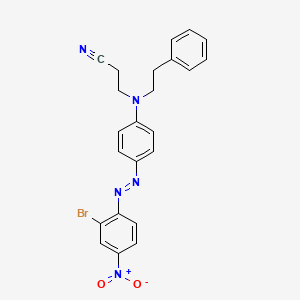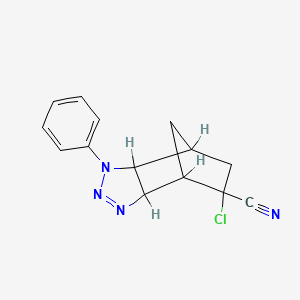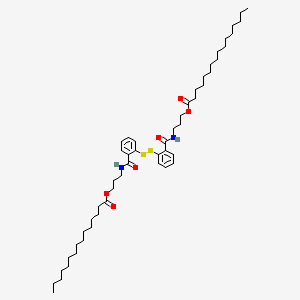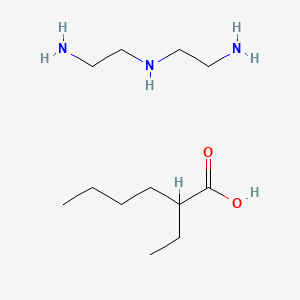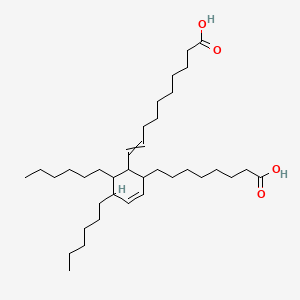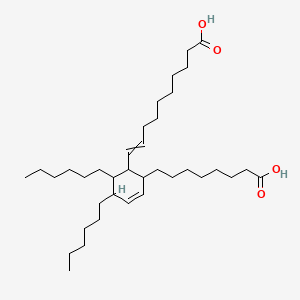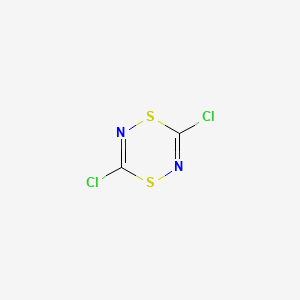
3,6-Dichloro-1,4,2,5-dithiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloro-1,4,2,5-dithiadiazine is a chemical compound with the molecular formula C2Cl2N2S2. It is known for its unique structure, which includes two chlorine atoms and two sulfur atoms within a diazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dichloro-1,4,2,5-dithiadiazine can be synthesized through a multi-step reaction process. One common method involves the reaction of guanidine hydrochloride with dimethylformamide (DMF) in the presence of a chlorinating agent . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-1,4,2,5-dithiadiazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while substitution reactions can yield various substituted dithiadiazines .
Scientific Research Applications
3,6-Dichloro-1,4,2,5-dithiadiazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-1,4,2,5-dithiadiazine involves its ability to interact with various molecular targets. The compound can form reactive intermediates that participate in electron transfer reactions. These intermediates can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine: Similar in structure but with different reactivity and applications.
4,5-Dichloro-1,2,3-dithiazolium chloride:
Uniqueness
3,6-Dichloro-1,4,2,5-dithiadiazine is unique due to its specific arrangement of chlorine and sulfur atoms within the diazine ring.
Properties
CAS No. |
89305-16-8 |
|---|---|
Molecular Formula |
C2Cl2N2S2 |
Molecular Weight |
187.1 g/mol |
IUPAC Name |
3,6-dichloro-1,4,2,5-dithiadiazine |
InChI |
InChI=1S/C2Cl2N2S2/c3-1-5-8-2(4)6-7-1 |
InChI Key |
UPWGGKDJWQDYSF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSC(=NS1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


